molecular formula C22H17FN4OS B4754006 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

Cat. No.: B4754006
M. Wt: 404.5 g/mol
InChI Key: PMWOXCJPAPBLMW-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and antifungal properties . The presence of the 1,2,4-triazole ring in its structure contributes to its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The resulting intermediate is then subjected to acetal deprotection using formic acid (98%) to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide stands out due to the presence of the 3-fluorophenyl group, which can enhance its pharmacokinetic properties and biological activity. The combination of the triazole ring and the fluorophenyl group contributes to its unique chemical and biological profile .

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4OS/c23-17-10-7-11-18(14-17)24-20(28)15-29-22-26-25-21(16-8-3-1-4-9-16)27(22)19-12-5-2-6-13-19/h1-14H,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWOXCJPAPBLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
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2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
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2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

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